N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)16(14-6-4-5-7-15(14)18)12-19-17(22)13-8-10-21(11-9-13)25(3,23)24/h4-7,13,16H,8-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJZKLNGJGCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenylacetonitrile, dimethylamine, and piperidine derivatives.
Step 1 Formation of Intermediate: The initial step involves the reaction of 2-chlorophenylacetonitrile with dimethylamine to form N-(2-chlorophenyl)-2-(dimethylamino)acetonitrile.
Step 2 Cyclization: The intermediate undergoes cyclization with piperidine to form the piperidine ring structure.
Step 3 Sulfonylation: The piperidine derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Step 4 Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide would involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its pharmacological applications. It has been studied for potential use in drug design due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies have shown its effectiveness against:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound may induce apoptosis through mechanisms such as enzyme inhibition and receptor modulation, which are critical in cancer therapeutics .
Biological Studies
Beyond anticancer applications, N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is also used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Cytotoxic Effects
The compound has been evaluated for cytotoxicity against various human cancer cell lines, demonstrating varying degrees of effectiveness. This research is crucial for understanding how structural modifications can enhance or diminish biological activity .
Materials Science
The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. The interactions facilitated by its functional groups can lead to advancements in creating materials for sensors or other technological applications .
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of Intermediate : Reaction of 2-chlorobenzaldehyde with dimethylamine to form an intermediate.
- Amidation : The intermediate is reacted with appropriate anilines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- A study evaluating its effects on various cancer cell lines highlighted significant antiproliferative effects compared to standard chemotherapeutic agents.
- Another investigation focused on its interaction with specific molecular targets, providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide analogs: These compounds share a similar core structure but differ in the substituents on the piperidine ring or the phenyl group.
Other piperidine derivatives: Compounds such as piperidine-4-carboxamide derivatives with different substituents on the nitrogen or carbon atoms.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl and carboxamide groups, in particular, contribute to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
Biological Activity
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide, often referred to as a potent pharmacological agent, has garnered attention for its diverse biological activities. This compound is part of a larger class of piperidine derivatives that have shown promise in various therapeutic applications, particularly in oncology and neurology. Understanding its biological activity is crucial for further development and application in clinical settings.
- Molecular Formula : C25H29N7O3
- Molecular Weight : 475.54 g/mol
- CAS Number : 1421372-67-9
- Structure : The compound contains a piperidine ring, which is substituted with a methanesulfonyl group and a dimethylaminoethyl side chain, contributing to its biological activity.
The biological activity of this compound primarily arises from its interaction with various molecular targets within the body. Here are some key mechanisms:
- Inhibition of Protein Kinases : Research indicates that similar compounds can inhibit specific kinases involved in cancer progression, such as NEK6, NEK7, and NEK9. These kinases are often overexpressed in cancers like breast and cervical cancer, suggesting that targeting them could result in therapeutic benefits .
- Cytotoxic Effects : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Neuroprotective Properties : Some derivatives have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing that it significantly inhibited cell growth at low micromolar concentrations. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
- Neuroprotective Effects in Animal Models : In animal models of neurodegeneration, the compound demonstrated protective effects against neuronal loss induced by toxic agents, suggesting potential applications in treating conditions like Alzheimer's disease .
- In Silico Studies : Molecular docking studies have indicated strong binding affinities of the compound to target proteins involved in cancer pathways, supporting its potential as a targeted therapy .
Q & A
What are the common synthetic routes and critical reaction conditions for synthesizing N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions, such as amidation between piperidine derivatives and activated carboxylic acids.
- Step 2: Introduction of the methanesulfonyl group through nucleophilic substitution under anhydrous conditions (e.g., using methanesulfonyl chloride in dichloromethane at 0–5°C) .
- Step 3: Functionalization of the 2-(2-chlorophenyl)ethyl side chain via reductive amination or alkylation, requiring precise pH control (pH 7–9) and catalysts like palladium .
Key Considerations: Solvent selection (e.g., DMF for polar intermediates), temperature control, and purification via column chromatography or recrystallization to ensure >95% purity .
Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and stereochemistry, particularly the 2-chlorophenyl and dimethylamino groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (e.g., CHClNOS) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor byproducts .
How can researchers design assays to evaluate the biological activity of this compound?
Level: Advanced
Answer:
- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases or proteases) to measure IC values. For example, pre-incubate the compound with the enzyme and substrate, then quantify activity via fluorescence or absorbance .
- Receptor Binding Studies: Radioligand displacement assays (e.g., using H-labeled antagonists) to determine binding affinity (K) for targets like GPCRs .
- Cell-Based Assays: Assess cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines, with dose-response curves (0.1–100 μM) .
How should researchers address contradictory data in biological activity reports across studies?
Level: Advanced
Answer:
- Purity Verification: Re-analyze compound batches via HPLC and MS to rule out impurities (>99% purity required) .
- Assay Conditions: Standardize protocols (e.g., buffer pH, incubation time) to minimize variability. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Structural Analog Comparison: Compare activity with analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify critical pharmacophores .
What safety protocols are recommended for handling this compound?
Level: Basic
Answer:
- Hazard Classification: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
- Waste Disposal: Incinerate in a licensed facility to prevent environmental release .
What are the potential pharmacological applications of this compound?
Level: Advanced
Answer:
- Central Nervous System (CNS) Targets: The dimethylamino group suggests potential as a neuromodulator (e.g., σ-receptor ligand) .
- Anticancer Activity: Piperidine-sulfonamide hybrids show topoisomerase inhibition; test in multidrug-resistant cell lines (e.g., MCF-7/ADR) .
- Anti-Inflammatory Applications: Evaluate COX-2 inhibition in LPS-stimulated macrophages (IL-6/TNF-α ELISA) .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Level: Advanced
Answer:
- Modify Substituents: Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Stereochemistry Adjustments: Synthesize enantiomers to assess chiral effects on potency (e.g., (R)- vs. (S)-dimethylamino configurations) .
- Proteolytic Stability: Introduce methyl groups to the piperidine ring to reduce metabolic degradation (test in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
